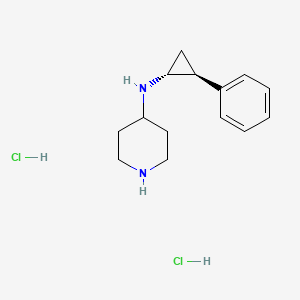

GSK-LSD1 Dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GSK-LSD1 Dihydrochloride is a chemical entity that targets Lysine-specific demethylase 1 (LSD1 or KDM1A), a chromatin-modifying enzyme that plays a crucial role in cellular processes such as the cell cycle, differentiation, and proliferation. LSD1 achieves this through the demethylation of histones and non-histone substrates, and it is part of transcription silencing complexes like CoREST and NuRD. Given its role in cancer mechanisms, LSD1 inhibitors, including GSK-LSD1, are extensively studied for their potential in oncology, specifically in hematological and solid tumors (Sacilotto et al., 2021).

Synthesis Analysis

The synthesis and development of novel LSD1 inhibitors, including GSK-LSD1, have been driven by the need for potent, selective irreversible inactivators of LSD1 to leverage its anti-tumor activity. These compounds have shown cytostatic growth inhibitory effects in various acute myeloid leukemia cell lines, indicating their potential for therapeutic applications (Smitheman et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound and its interaction with LSD1 has been characterized in studies focusing on the compound's ability to bind and inhibit LSD1. This interaction is critical for enhancing H3K4 methylation and increasing the expression of tumor-suppressor genes, potentially inhibiting cell growth in LSD1-overexpressing tumor cells. Understanding the molecular structure is essential for optimizing the inhibitor's potency and selectivity (Definitions, 2020).

Scientific Research Applications

Enhanced Differentiation in Acute Myeloid Leukemia (AML) : GSK-LSD1, as an inhibitor of lysine specific demethylase 1 (LSD1), shows promise in treating AML. Smitheman et al. (2018) found that combining GSK-LSD1 with all-trans retinoic acid significantly enhanced cytotoxicity and promoted differentiation in AML cell lines (Smitheman et al., 2018).

Development of Reversible Inhibitors : Mould et al. (2017) described efforts to develop reversible inhibitors of LSD1, noting the challenges compared to irreversible inhibitors like GSK-LSD1. This research highlights the potential for more nuanced therapeutic approaches (Mould et al., 2017).

Attenuation of Oral Cancer Growth and Metastasis : Alsaqer et al. (2017) showed that GSK-LSD1 inhibited the growth and metastasis of oral squamous cell carcinoma, suggesting its broader application in different cancer types (Alsaqer et al., 2017).

Comprehensive Characterization in Oncology : Sacilotto et al. (2021) provided a comprehensive characterization of LSD1 small molecule inhibitors, including GSK-LSD1, highlighting their potential as anticancer treatments for hematological and solid tumors (Sacilotto et al., 2021).

Potential in Treating Small Cell Lung Cancer (SCLC) : Mohammad et al. (2015) discovered that GSK2879552, a cyclopropylamine containing LSD1 inhibitor, showed significant antitumor activity, particularly in SCLC, suggesting its use as a predictive biomarker of activity (Mohammad et al., 2015).

Inhibiting LSD1 for Acute Myeloid Leukemia Treatment : Kruger et al. (2013) highlighted the potential of LSD1 inhibition as a promising treatment for AML, demonstrating the anti-tumor effects of GSK2879552 (Kruger et al., 2013).

Mechanism of Action

Target of Action

GSK-LSD1 Dihydrochloride is a potent and selective inhibitor of the enzyme lysine-specific demethylase 1 (LSD1) . LSD1 plays a key role in gene expression and carcinogenesis . It specifically demethylates histone lysine residues H3K4me1/2 and H3K9 me1/2 . LSD1 also regulates some non-histone substrates including DNMT1, p53, STAT3, and E2F1 .

Mode of Action

This compound interacts with LSD1 by inhibiting its activity . This inhibition leads to changes in gene expression patterns . It has been found to significantly reduce pro-inflammatory cytokines when severe COVID-19 patients’ peripheral blood mononuclear cells (PBMCs) were treated in-vitro with GSK-LSD1 .

Biochemical Pathways

The inhibition of LSD1 by this compound affects the NF-κB signaling pathway . LSD1 stabilizes NF-κB p65 to control the expression of pro-inflammatory cytokine genes . The inhibition of LSD1 leads to changes in the expression of these genes .

Result of Action

The inhibition of LSD1 by this compound leads to changes in gene expression patterns . This results in the reduction of pro-inflammatory cytokines in severe COVID-19 patients’ PBMCs . It also inhibits the growth of various cancer cell lines .

Action Environment

It’s worth noting that the effectiveness of this compound in reducing pro-inflammatory cytokines was observed in an in-vitro environment .

Safety and Hazards

GSK-LSD1 Dihydrochloride is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is very toxic if swallowed, irritating to the skin, and poses a risk of serious damage to the eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to the unborn child .

properties

IUPAC Name |

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFZOGMSPBHPNS-WICJZZOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-6-fluoro-4-[(2R,4S)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B1192781.png)